molecular formula C9H9N3O4S B14889491 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one

4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one

Cat. No.: B14889491
M. Wt: 255.25 g/mol
InChI Key: BFKLTEVRXZCZCC-UHFFFAOYSA-N
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Description

4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one is a specialized chemical hybrid designed for advanced pharmaceutical and antimicrobial research. Its structure integrates a 5-nitrothiophene scaffold, a recognized bioisostere for phenyl groups that is prevalent in active drugs and contributes to a compound's aromaticity and electronic properties . This moiety is furnished with an electron-withdrawing nitro group, which can influence the molecule's reactivity and interaction with biological targets. The molecule is further functionalized with a piperazin-2-one ring, a derivative of the piperazine heterocycle. Piperazines are a fundamental building block in medicinal chemistry, known to confer favorable pharmacokinetic properties and are found in a broad class of pharmacological agents, including antibiotics and antipsychotics . The specific presence of the 2-one (lactam) group on the piperazine ring may influence hydrogen bonding and metabolic stability. This compound is of significant research value as a synthetic intermediate or a lead structure in the development of new therapeutic agents. Its structural features make it a promising candidate for exploring novel antibacterial compounds, particularly against resistant Gram-positive bacteria, a direction supported by research on analogous molecular hybrids . Researchers can utilize this compound to synthesize more complex derivatives or to study the mechanism of action of nitro-heterocyclic compounds in biological systems. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9N3O4S

Molecular Weight

255.25 g/mol

IUPAC Name

4-(5-nitrothiophene-2-carbonyl)piperazin-2-one

InChI

InChI=1S/C9H9N3O4S/c13-7-5-11(4-3-10-7)9(14)6-1-2-8(17-6)12(15)16/h1-2H,3-5H2,(H,10,13)

InChI Key

BFKLTEVRXZCZCC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one typically involves the acylation of piperazin-2-one with 5-nitrothiophene-2-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The piperazin-2-one ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazin-2-one core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one can be contextualized by comparing it to structurally related piperazinone derivatives. Key examples include:

Nutlin-3

  • Structure : (±)-4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one .
  • Key Features : Chlorophenyl and methoxy groups enhance hydrophobic interactions, while the imidazoline ring contributes to conformational rigidity.
  • Activity : Potent MDM2 inhibitor (IC₅₀ = 90 nM), restoring p53 function in cancer cells .
  • Comparison : Unlike this compound, Nutlin-3 lacks a nitro group but utilizes chlorinated aromatic systems for target binding. The nitro group in the target compound may improve redox-mediated cytotoxicity or selectivity toward nitroreductase-expressing cells.

Rogaratinib (BAY 1163877)

  • Structure: 4-{[4-Amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]methyl}piperazin-2-one .
  • Key Features : A benzothiophene-pyrrolotriazine hybrid linked to piperazin-2-one.
  • Activity : Pan-FGFR inhibitor with broad-spectrum antitumor activity (IC₅₀ < 20 nM for FGFR1–4) .
  • Comparison : Rogaratinib’s bulky substituents enable kinase selectivity, whereas the nitrothiophene in the target compound may favor interactions with electron-deficient binding pockets (e.g., nitroreductases or bacterial enzymes).

Cytotoxic Piperazinone Derivatives ()

  • Structure : Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate derivatives .
  • Key Features : Chlorophenyl and ester groups modulate lipophilicity and hydrolysis rates.
  • Activity : IC₅₀ values of 2–10 µM against HT-29 (colon cancer) and A549 (lung cancer) cell lines .
  • Comparison : The nitrothiophene group in the target compound may enhance oxidative stress-mediated cytotoxicity compared to chlorophenyl-based analogs.

4-(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)piperazin-2-one

  • Structure : Nitroimidazothiazole fused to piperazin-2-one .
  • Key Features : The nitroimidazole moiety is associated with antiparasitic and radiosensitizing activity.
  • Comparison : Both compounds contain nitroheterocycles, but the thiophene vs. imidazothiazole scaffolds may dictate divergent biological targets (e.g., anticancer vs. antimicrobial).

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Target Activity/IC₅₀ Reference
This compound Piperazin-2-one 5-Nitrothiophene-2-carbonyl Hypothesized: Nitroreductases, kinases N/A (inferred from analogs)
Nutlin-3 Piperazin-2-one Bis(4-chlorophenyl), methoxyphenyl MDM2 90 nM
Rogaratinib Piperazin-2-one Benzothiophene-pyrrolotriazine FGFR1–4 <20 nM
Cytotoxic derivatives () Piperazin-2-one Chlorophenyl, ester Cancer cell lines 2–10 µM
4-(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)piperazin-2-one Piperazin-2-one Nitroimidazothiazole Antimicrobial targets N/A

Research Findings and Implications

  • Electron-Withdrawing Effects : The nitro group in this compound likely enhances electrophilicity, facilitating covalent binding or redox cycling compared to chlorinated or methoxylated analogs .
  • Scaffold Flexibility : Piperazin-2-one derivatives tolerate diverse substituents, enabling optimization for solubility (e.g., ester groups in ) or target engagement (e.g., aromatic rings in Nutlin-3) .
  • Docking and QSAR Insights : Molecular docking studies suggest that piperazin-2-one derivatives with planar aromatic substituents (e.g., thiophene) exhibit improved binding to hydrophobic pockets, as seen in FGFR inhibitors like Rogaratinib .

Biological Activity

4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes current findings regarding its biological activity, including data tables, case studies, and detailed research insights.

Chemical Structure and Properties

The compound features a piperazin-2-one core with a nitrothiophene moiety, which is known to influence its biological properties. The presence of the nitro group is often associated with enhanced reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has demonstrated significant activity against various bacterial strains.

Microorganism Activity Observed Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusInhibition observed50 µg/mL
Escherichia coliModerate activity100 µg/mL
Candida albicansWeak inhibition200 µg/mL

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer properties of compounds containing nitrothiophene groups have been explored extensively. Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)

In vitro assays revealed that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM for HeLa cells and slightly higher for MCF-7 cells. This suggests that further investigation into its mechanism of action is warranted .

The biological activity of this compound may be attributed to its ability to interact with specific biomolecular targets. Research indicates that nitro-containing compounds can undergo enzymatic reduction, leading to the formation of reactive intermediates that can damage cellular components . Additionally, structure-activity relationship (SAR) studies suggest that modifications at the piperazine ring can enhance biological efficacy .

Case Studies

Several case studies have documented the synthesis and evaluation of derivatives based on this compound:

  • Study on Antimicrobial Efficacy : A series of derivatives were synthesized and tested against E. coli and S. aureus. The study indicated that modifications at the C-4 position significantly enhanced antibacterial activity .
  • Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of various nitrothiophene derivatives on tumor cell lines found that certain modifications led to increased selectivity towards cancer cells, with minimal effects on normal cells .

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